1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
Description
This compound (CAS 1226442-31-4) features a quinoline core substituted with a cyano group at position 3 and an ethoxy group at position 4. The piperidine-4-carboxamide moiety is linked to a 3-(methylsulfanyl)phenyl group via an amide bond . Its molecular formula is C25H26N4O2, with a molecular weight of 414.5 g/mol. The methylsulfanyl substituent on the phenyl ring may contribute to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-3-31-20-7-8-23-22(14-20)24(18(15-26)16-27-23)29-11-9-17(10-12-29)25(30)28-19-5-4-6-21(13-19)32-2/h4-8,13-14,16-17H,3,9-12H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZBBKNCPXPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethoxy groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced through a coupling reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperidine ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Quinoline Substitutions
1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide (CAS 1207040-49-0) Key Difference: Lacks the ethoxy group at position 6 of the quinoline ring. Molecular Formula: C23H22N4OS (MW 402.5 g/mol). Impact: The absence of the ethoxy group reduces polarity, which may decrease aqueous solubility but increase lipophilicity and blood-brain barrier penetration .
Key Difference: Replaces quinoline with a purine ring. Impact: Purine derivatives target ATP-binding pockets in kinases (e.g., RPS6K1), whereas quinoline-based compounds may exhibit broader antiviral or anticancer activity .
Piperidine-4-carboxamide Modifications
N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide Derivatives ()
Functional Group Analysis
Biological Activity
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine-based compounds. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H28N4O2
- Molecular Weight : 428.536 g/mol
- Purity : Typically ≥ 95%
The compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and antibacterial properties. The presence of the piperidine ring further enhances the potential for therapeutic applications.
Antiviral Properties
Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, derivatives similar to our compound have shown activity against various viruses, including HIV and HSV-1. In vitro studies indicated that certain piperidine derivatives exhibited moderate cytotoxicity while providing protection against viral infections at specific concentrations .
Antimicrobial Activity
The antimicrobial efficacy of quinoline-based compounds has been well documented. Research indicates that compounds with similar structural frameworks can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values derived from these studies provide insights into the compound's selectivity towards cancerous versus non-cancerous cells. For example, similar piperidine derivatives have shown IC50 values ranging from 54 μM to 100 μM in various cell lines, indicating a need for further exploration of their therapeutic indices .
The mechanisms through which quinoline and piperidine derivatives exert their biological effects often involve interference with nucleic acid synthesis or disruption of cellular processes. For instance, quinoline compounds are known to chelate metal ions, which can inhibit essential enzymatic functions in pathogens . Additionally, the methylsulfanyl group attached to the phenyl ring may enhance lipophilicity, facilitating better membrane permeability and bioavailability.
Study 1: Antiviral Activity Assessment
A study focused on antiviral activity evaluated several piperidine derivatives against HIV-1. The results indicated that specific modifications in the structure led to enhanced activity, with certain compounds achieving significant inhibition at low concentrations (e.g., IC50 values below 50 μM) .
Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of quinoline derivatives against Mycobacterium tuberculosis. The study found that certain derivatives exhibited MIC values as low as 2 µg/mL, demonstrating strong tuberculostatic activity compared to standard treatments .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antiviral | Piperidine Derivative | < 50 μM | |
| Antimicrobial | Quinoline Derivative | 2 µg/mL | |
| Cytotoxicity | Piperidine Derivative | 54 - 100 μM |
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methylsulfanyl)phenyl)piperidine-4-carboxamide | C26H28N4O2 | Antiviral, Antimicrobial |
| Similar Piperidine Derivative | C25H27N5O3 | Antiviral |
| Quinoline-Based Compound | C24H22N4O3 | Antimicrobial |
Q & A
Q. How do crystallographic studies inform formulation development?
- Methodological Answer : Single-crystal X-ray diffraction reveals polymorphic forms and solvates. For example, ethyl acetate-derived crystals may exhibit better solubility than ethanol ones. Pair with DSC/TGA to assess thermal stability. Co-crystallization with excipients (e.g., cyclodextrins) enhances bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
